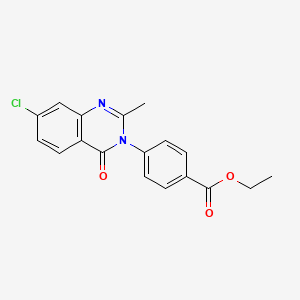

Ethyl 4-(7-chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)benzoate

Description

Ethyl 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoate (CAS: 4005-02-1) is a quinazolinone derivative with a molecular formula of C₁₈H₁₆N₂O₃ and a molecular weight of 308.33 g/mol . Its structure features a 2-methyl-substituted quinazolin-4-one core linked to an ethyl benzoate group at position 3 (Figure 1). Key physical properties include a density of 1.22 g/cm³, boiling point of 488.4°C, and flash point of 249.2°C .

Properties

CAS No. |

64918-69-0 |

|---|---|

Molecular Formula |

C18H15ClN2O3 |

Molecular Weight |

342.8 g/mol |

IUPAC Name |

ethyl 4-(7-chloro-2-methyl-4-oxoquinazolin-3-yl)benzoate |

InChI |

InChI=1S/C18H15ClN2O3/c1-3-24-18(23)12-4-7-14(8-5-12)21-11(2)20-16-10-13(19)6-9-15(16)17(21)22/h4-10H,3H2,1-2H3 |

InChI Key |

OBTJBJMMAMIZKS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)N2C(=NC3=C(C2=O)C=CC(=C3)Cl)C |

Origin of Product |

United States |

Preparation Methods

Key Synthetic Pathways

Cyclocondensation of Methyl 2-Amino-5-Chloro-Benzoate

This method involves the formation of the quinazolinone core via cyclization:

- Step 1 : Methyl 2-amino-5-chloro-benzoate reacts with acetic anhydride in ethanol under reflux to yield 7-chloro-2-methyl-4H-benzo[d]oxazin-4-one.

- Step 2 : The oxazinone intermediate is reacted with ethyl 4-aminobenzoate under fusion conditions (180–200°C) to form the target compound.

Key Data :

| Intermediate/Step | Reagents/Conditions | Yield |

|---|---|---|

| Oxazinone formation | Acetic anhydride, ethanol, reflux | 95% |

| Fusion with ethyl 4-aminobenzoate | 180–200°C, 25 min | 57–63% |

Benzotriazole-Mediated Annulation

A novel approach using N-(2-aminobenzoyl)benzotriazoles and diketones:

- Step 1 : N-(2-Aminobenzoyl)benzotriazole derivatives are prepared from anthranilic acid and benzotriazole.

- Step 2 : Reaction with 1,3-diketones (e.g., acetylacetone) in dioxane with tert-BuOK yields 3-acyl-2-methyl-4-hydroxyquinolines.

- Step 3 : Esterification with ethyl 4-bromobenzoate under basic conditions completes the synthesis.

Hydrazine-Mediated Cyclization

Adapted from antibacterial quinazolinone syntheses:

- Step 1 : Methyl 2-amino-5-chloro-benzoate is condensed with acetic anhydride to form the oxazinone.

- Step 2 : Reaction with hydrazine hydrate in ethanol under reflux produces 3-amino-7-chloro-2-methylquinazolin-4(3H)-one.

- Step 3 : Esterification with ethyl 4-bromobenzoate via nucleophilic substitution.

Key Data :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | Acetic anhydride, ethanol, reflux | 95% |

| 2 | Hydrazine hydrate, ethanol, reflux | 78% |

Optimization and Challenges

- Solvent Selection : Dioxane and ethanol are preferred for cyclization steps due to their ability to stabilize intermediates.

- Catalysts : tert-BuOK enhances enolate formation in annulation reactions.

- By-Products : Column chromatography (EtOAc/hexane) is critical for isolating pure products.

Spectroscopic Validation

- 1H NMR : Signals at δ 2.28 ppm (CH3), δ 4.30 ppm (ethyl CH2), and δ 8.10–7.40 ppm (aromatic protons).

- 13C NMR : Carbonyl carbons appear at 166–170 ppm; quinazolinone C=O at ~168 ppm.

- Mass Spectrometry : Molecular ion peaks align with theoretical m/z values (e.g., [M+H]+ at 357).

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Cyclocondensation | High purity, fewer steps | High-temperature fusion | 57–63% |

| Benzotriazole route | Mild conditions, scalable | Low yields (14–59%) | 14–59% |

| Hydrazine cyclization | High intermediate yields | Multiple purification steps | 70–78% (intermediate) |

Applications and Derivatives

This compound serves as a precursor for anticancer and antimicrobial agents. Derivatives with substitutions at C2 and C7 show enhanced bioactivity.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid,4-(7-chloro-2-methyl-4-oxo-3(4H)-quinazolinyl)-, ethyl ester can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding carboxylic acids.

Reduction: Reduction of the quinazolinone moiety to form dihydroquinazolinones.

Substitution: Halogen substitution reactions on the quinazolinone ring.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents like N-bromosuccinimide (NBS).

Major Products

Oxidation: Formation of carboxylic acids.

Reduction: Formation of dihydroquinazolinones.

Substitution: Formation of halogen-substituted derivatives.

Scientific Research Applications

Unfortunately, the available search results do not provide specific applications, comprehensive data tables, or well-documented case studies for the compound "Ethyl 4-(7-chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)benzoate." However, the search results do offer some relevant information regarding similar compounds and their potential applications, as well as synthetic methodologies.

Potential Applications and Research Findings

- Quinazoline Derivatives as Cytotoxic Agents: One study details the synthesis and biological evaluation of arylidene-2-(4-oxoquinazolin-4(3H-yl) acetohydrazides, which are structurally related to the query compound. These compounds exhibited significant cytotoxicity against several human cancer cell lines, including SW620 (colon cancer), PC-3 (prostate cancer), and NCI-H23 (lung cancer) . Specifically, the introduction of substituents like 6-chloro or 6-methoxy at the C-6 position on the quinazolin-4(3H)-4-one moiety increased cytotoxicity .

- Quinazolin-4-one Derivatives as NMDA Receptor Antagonists: Another study identifies quinazolin-4-one derivatives as non-competitive NMDA receptor antagonists . These compounds inhibit recombinant NMDA receptor function in a non-competitive and voltage-independent manner, suggesting they do not act on the agonist binding site or block the channel pore .

Synthesis of Quinazoline Derivatives

- General Method: A common method involves converting a substituted anthranilic acid to a benzoxazin-4-one by refluxing in acetic anhydride . The quinazolin-4-one core is then generated through a ring-opening/ring-closure reaction under acidic conditions with a substituted aniline . Finally, an acid-catalyzed condensation with a substituted aldehyde yields the target ( E)-3-phenyl-2-styrylquinazolin-4(3 H)-one .

- Alternative Method: An alternative method is used when the starting anthranilic acids are not commercially available .

- Synthesis of Acetohydrazides Incorporating Quinazolin-4(3H)-one: The synthesis involves several steps starting from anthranilic acid or 5-substituted-2-aminobenzoic acid and formamide to yield quinazoline-4(3 H)-on derivatives . These derivatives are then reacted with ethyl chloroacetate to produce ethyl 2–(4-oxoquinazolin-3-(4 H)-yl)acetate derivatives .

Cosmetic Applications

- While not specific to "Ethyl 4-(7-chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)benzoate", one search result speaks to the general use of plants with antiseptic, skin-soothing, and anti-inflammatory properties in cosmetic applications . An oil extract containing Rubia cordifolia, Glycyrrhiza glabra, and Symplocos racemosa was formulated into an emulsion system and found to be stable and non-irritant, exhibiting wound contraction properties .

Mechanism of Action

The mechanism of action of benzoic acid,4-(7-chloro-2-methyl-4-oxo-3(4H)-quinazolinyl)-, ethyl ester involves:

Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

Pathways: Modulation of biochemical pathways, such as inhibition of enzyme activity or interference with DNA replication.

Comparison with Similar Compounds

Key Observations :

- Substituent Diversity: The 2-position of the quinazolinone ring is frequently modified (e.g., methyl, phenyl, pyridinyl, propyl), influencing electronic and steric properties. For example, pyridinyl groups enhance π-π stacking interactions, while bulky substituents like propyl may reduce solubility .

- Synthetic Flexibility : Condensation, fusion, and hydrazine-based derivatization (e.g., formation of benzohydrazides) are common methods . The ethyl benzoate group is often retained as a stable ester for further functionalization.

Key Observations :

- Antimicrobial Potential: Quinazolinone derivatives with electron-withdrawing groups (e.g., chloro, nitro) exhibit enhanced antibacterial activity, likely due to improved membrane penetration .

- Role of Benzoate Ester : The ethyl benzoate moiety serves as a versatile precursor for hydrazide formation, enabling further pharmacological optimization .

Physical and Chemical Properties

Table 3: Physicochemical Comparison

| Property | Ethyl 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoate | Ethyl 4-(4-oxo-2-phenylquinazolin-3(4H)-yl)benzoate | Ethyl 4-(dimethylamino)benzoate |

|---|---|---|---|

| Molecular Weight | 308.33 g/mol | 356.38 g/mol (estimated) | 193.21 g/mol |

| Boiling Point | 488.4°C | Not reported | 285°C (estimated) |

| Reactivity | Stable ester; amenable to hydrazine derivatization | Similar stability; phenyl group increases hydrophobicity | High reactivity as a co-initiator in polymers |

| Applications | Pharmaceutical intermediate | Antimicrobial agents | Dental resins and adhesives |

Key Observations :

Q & A

Q. What are the standard synthetic routes for Ethyl 4-(7-chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)benzoate?

The compound can be synthesized via two primary routes:

- Acylation Method : Reacting potassium 2-[2-methyl-3-(4-oxoquinazolin-3(4H)-yl)-aceto]-hydroxamate with aromatic acid chlorides in dioxane. This method yields substituted 4(3H)-quinazolinone derivatives through controlled heating and precipitation of intermediates .

- Condensation Method : Condensation of ethyl 4-chloro-3-oxobutanoate with ortho-phenylenediamines or phenylhydrazines, forming benzimidazoles or pyrazoles. This approach emphasizes solvent selection (e.g., ethanol) and stoichiometric optimization .

Q. What safety protocols are critical when handling this compound?

- GHS Classification : Acute toxicity (Category 4) via oral, dermal, and inhalation exposure. Use PPE (gloves, lab coats, goggles) and work in a fume hood.

- Emergency Measures : Immediate medical consultation is required upon exposure. First-aid protocols for related esters, such as ethanol rinsing for dermal contact, should be followed .

Q. How is the compound characterized structurally post-synthesis?

- Primary Techniques :

- X-ray Crystallography : Resolves crystal packing and confirms stereochemistry, as demonstrated in studies of structurally similar quinazolinones .

- NMR Spectroscopy : 1H and 13C NMR identify functional groups (e.g., ester, chloro, methyl) and verify purity .

- Mass Spectrometry : Determines molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

- Parameter Adjustments :

- Solvent Choice : Dioxane or ethanol improves reaction efficiency, as shown in photoresponsive metallohydrogel syntheses .

- Temperature Control : Refluxing at 80–100°C ensures complete conversion.

- Stoichiometry : A 1.2:1 molar ratio of reactants minimizes side products .

- Monitoring : Use TLC/HPLC to track intermediate formation and terminate reactions at optimal points .

Q. What methodologies assess the compound’s potential anticancer activity?

- In Vitro Assays :

- MTT/SRB Assays : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HepG2) at concentrations ranging from 1–100 µM.

- Selectivity Screening : Compare activity against non-cancerous cells (e.g., HEK293) to evaluate therapeutic windows .

- Mechanistic Studies : Apoptosis markers (e.g., caspase-3 activation) and cell cycle arrest (flow cytometry) clarify modes of action .

Q. How should contradictory biological activity data be resolved?

- Standardization : Replicate assays under identical conditions (cell line passage number, incubation time, serum concentration).

- Cross-Validation : Use orthogonal assays (e.g., Western blotting for protein targets alongside proliferation assays) to confirm results .

- Meta-Analysis : Compare data across studies to identify trends, such as dose-dependent efficacy thresholds .

Q. What strategies enhance solubility for in vivo applications?

- Functional Group Modifications :

- Ester Hydrolysis : Replace the ethyl ester with a carboxylate group under basic conditions, as seen in benzoate derivatives .

- Polar Substituents : Introduce hydroxyl or amino groups via nucleophilic substitution at the quinazolinone core .

- Formulation : Use co-solvents (e.g., PEG-400) or nanoparticle encapsulation to improve bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.